molecular formula C26H25ClN2O5 B584660 Tolvaptan gamma-Hydroxybutanoic Acid CAS No. 1346599-75-4

Tolvaptan gamma-Hydroxybutanoic Acid

Cat. No.: B584660
CAS No.: 1346599-75-4
M. Wt: 480.945
InChI Key: AJMZAIPORREFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Tolvaptan, a selective vasopressin V2 receptor antagonist, is primarily used in the treatment of autosomal dominant polycystic kidney disease (ADPKD) and hyponatremia. Its biological activity, particularly when metabolized into gamma-hydroxybutanoic acid derivatives (DM-4103 and DM-4107), has been the subject of extensive research due to its implications for liver health and immune response. This article delves into the biological activities associated with tolvaptan and its metabolites, focusing on their pharmacodynamics, mechanisms of action, and clinical implications.

Tolvaptan acts by inhibiting vasopressin V2 receptors, leading to increased water excretion and reduced urine concentration. The drug's efficacy in managing conditions like ADPKD is attributed to its ability to slow renal function decline by reducing cyst growth and promoting diuresis.

Key Findings:

  • Inhibition of Vasopressin Activity : Tolvaptan binds to V2 receptors with a Ki of 0.43 nM, demonstrating a potency approximately 1.8 times greater than arginine vasopressin (AVP) .
  • Metabolism : The drug is metabolized primarily by cytochrome P450 3A4 (CYP3A4), producing active metabolites DM-4103 and DM-4107, which possess immunogenic properties that may contribute to liver toxicity .

Biological Activity and Hepatotoxicity

Recent studies have highlighted the potential hepatotoxic effects of tolvaptan, particularly in patients with ADPKD. The mechanisms underlying this toxicity involve immune-mediated pathways and direct cellular damage.

Hepatotoxicity Mechanisms:

  • Cell Growth Inhibition : In vitro studies using HepG2 cells demonstrated that tolvaptan inhibits cell growth and induces apoptosis in a concentration-dependent manner . This was evidenced by delayed cell cycle progression and increased DNA damage markers.
  • Immune Activation : Research indicates that tolvaptan can activate T cells in patients experiencing liver injury. These T cells respond to both tolvaptan and its metabolites, suggesting an adaptive immune response plays a role in drug-induced liver injury .

Case Studies and Clinical Trials

Clinical trials have provided insights into the safety profile of tolvaptan, particularly regarding its association with liver injury.

Notable Trials:

  • TEMPO 3:4 Trial : This phase 3 trial investigated the long-term effects of tolvaptan on kidney function in ADPKD patients. While it demonstrated significant benefits in slowing eGFR decline, cases of liver injury were reported .
  • REPRISE Trial : Focused on later-stage ADPKD patients, this trial confirmed similar eGFR benefits but also highlighted the risk of hepatotoxicity associated with prolonged use .

Data Summary

The following table summarizes key findings from relevant studies on the biological activity and safety profile of tolvaptan:

Study/TrialKey FindingsLiver Injury Observations
TEMPO 3:4Slowed eGFR decline; effective in early ADPKDReports of delayed onset liver injury
REPRISEConfirmed efficacy in later-stage ADPKDSignificant risk of hepatotoxicity noted
HepG2 Cell StudyInduced apoptosis; inhibited cell growthDNA damage markers increased
T Cell ActivationProliferative response observed in liver-injured patientsAdaptive immune response implicated

Properties

IUPAC Name

4-[5-chloro-2-[[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]amino]phenyl]-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O5/c1-15-5-3-4-6-19(15)25(33)28-18-8-9-20(16(2)13-18)26(34)29-22-10-7-17(27)14-21(22)23(30)11-12-24(31)32/h3-10,13-14,23,30H,11-12H2,1-2H3,(H,28,33)(H,29,34)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMZAIPORREFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(CCC(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346599-75-4
Record name DM-4107
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DM-4107
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD18G27VSS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolvaptan gamma-Hydroxybutanoic Acid
Reactant of Route 2
Reactant of Route 2
Tolvaptan gamma-Hydroxybutanoic Acid
Reactant of Route 3
Reactant of Route 3
Tolvaptan gamma-Hydroxybutanoic Acid
Reactant of Route 4
Reactant of Route 4
Tolvaptan gamma-Hydroxybutanoic Acid
Reactant of Route 5
Reactant of Route 5
Tolvaptan gamma-Hydroxybutanoic Acid
Reactant of Route 6
Tolvaptan gamma-Hydroxybutanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.